1,9-Diazaspiro[6.6]tridecane
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H22N2 |
|---|---|
Molecular Weight |
182.31 g/mol |
IUPAC Name |
1,9-diazaspiro[6.6]tridecane |
InChI |
InChI=1S/C11H22N2/c1-2-6-11(13-9-4-1)7-3-5-8-12-10-11/h12-13H,1-10H2 |
InChI Key |
VLUGSELMQOSXKU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(CCCCNC2)NCC1 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 1,9 Diazaspiro 6.6 Tridecane and Analogous Systems
Retrosynthetic Strategies for the 1,9-Diazaspiro[6.6]tridecane Core
The design of a synthetic route for a complex molecule like this compound begins with a retrosynthetic analysis, which involves mentally deconstructing the target molecule into simpler, commercially available starting materials. For the this compound core, several logical disconnections can be envisioned.
A primary strategy involves disconnecting the C-N bonds of the two seven-membered rings. This approach leads back to a central spirocyclic ketone or a related precursor and two separate amine-containing fragments. The key challenge in this strategy lies in the selective formation of the two seven-membered rings in a controlled manner.
Another retrosynthetic approach focuses on the formation of the spirocyclic carbon center itself. This could involve an intramolecular cyclization of a linear precursor containing both amine functionalities and a suitable electrophilic or radical acceptor. The choice of the specific disconnection and the corresponding synthetic strategy will depend on the availability of starting materials, the desired substitution patterns on the rings, and the need for stereochemical control.
Conventional Approaches in Diazaspiro[6.6]tridecane Synthesis
Traditional methods for the synthesis of diazaspirocycles have laid the groundwork for more advanced methodologies. These approaches often rely on robust and well-established chemical transformations.
Cyclization Reactions for Spirocycle Formation
Cyclization reactions are a cornerstone in the synthesis of spirocyclic systems. In the context of diazaspiro[6.6]tridecane, this typically involves the formation of the two seven-membered rings. One common method is the intramolecular Friedel-Crafts reaction, which can be promoted by strong Brønsted superacids like triflic acid (CF3SO3H). researchgate.netacs.orgnih.gov This approach has proven effective for creating a variety of aza- and diazaspirocycles in high yields and with reduced reaction times compared to weaker acids. researchgate.netacs.orgnih.gov The superacid is particularly advantageous when dicationic electrophilic intermediates are involved in the cyclization process. researchgate.netacs.orgnih.gov
Another powerful strategy is the tandem cyclization of alkynes that have two appended nitrogen-based nucleophiles. researchgate.net Silver-catalyzed reactions, for instance, can provide an atom-economical route to various diazaspirocycles. researchgate.net The key step in this transformation is the intramolecular attack of the pendant nucleophile on an in situ-generated iminium intermediate. researchgate.net
Multi-component Reaction Paradigms
Multi-component reactions (MCRs) offer a highly efficient and atom-economical approach to constructing complex molecules like diazaspirocycles in a single step from three or more starting materials. mdpi.comnih.govnih.govjocpr.com This strategy is particularly valuable in medicinal chemistry and diversity-oriented synthesis as it allows for the rapid generation of libraries of structurally diverse compounds. nih.govjocpr.com
While specific examples for this compound are not extensively detailed in the provided search results, the principles of MCRs are broadly applicable. For instance, reactions involving diazo compounds have been used to create a variety of heterocyclic and spirocyclic scaffolds. mdpi.comresearchgate.net These reactions can proceed through various mechanisms, including metal catalysis, organocatalysis, or even catalyst-free conditions. mdpi.com The Povarov reaction, a multicomponent process that can form quinoline (B57606) derivatives, also showcases the potential of MCRs in synthesizing complex aza-heterocycles through the formation of multiple C-N and C-C bonds in a single operation. rsc.org
Catalytic Advancements in this compound Construction
Modern synthetic chemistry has seen a surge in the development of novel catalytic methods that offer unprecedented levels of efficiency, selectivity, and functional group tolerance. These advancements are particularly impactful in the synthesis of complex structures like N-heterospirocycles.
Visible-Light-Driven Photocatalysis for N-Heterospirocycles
Visible-light photocatalysis has emerged as a powerful tool for the construction of C(sp³)-rich N-heterospirocycles. nih.govnih.govacs.orgcardiff.ac.ukacs.org This methodology allows for the generation of radical intermediates under mild conditions, enabling the formation of complex spirocyclic frameworks from readily available starting materials like aliphatic ketones, aldehydes, and alkene-containing secondary amines. nih.govacs.orgcardiff.ac.ukacs.org A key to the success of this approach is often the use of a highly reducing iridium photocatalyst. nih.govcardiff.ac.ukacs.org This strategy provides a streamlined pathway to N-heterospirocycles with structural features relevant for fragment-based drug discovery. nih.govcardiff.ac.uk
One notable application involves the photocatalytic generation of N-centered radicals to construct β-spirocyclic pyrrolidines from N-allylsulfonamides and alkenes, showcasing the potential for creating diverse spirocyclic systems. nih.gov
Stereoselective Synthesis of Spirocyclic Frameworks
The control of stereochemistry is a critical aspect of modern organic synthesis, particularly for compounds intended for biological applications. The development of stereoselective methods for the synthesis of spirocyclic frameworks has been a major focus of research. rsc.orgnih.govrsc.orgnih.gov
Organocatalysis has proven to be a robust and environmentally friendly approach for the asymmetric synthesis of complex heterocyclic scaffolds. nih.gov For example, highly stereoselective procedures have been developed for the synthesis of spiro-polycyclic oxindoles bearing multiple contiguous stereogenic centers. nih.gov These reactions often proceed through sequential Michael-domino Michael/aldol reaction cascades, yielding products with excellent diastereoselectivity and enantioselectivity. nih.gov
Another strategy involves the dearomatizing intramolecular diamination of phenols bearing pendant ureas, which act as double nucleophiles. rsc.org This complexity-generating transformation leads to the stereocontrolled synthesis of complex spirotricyclic systems containing an embedded syn-1,2-diaminocyclohexane unit. rsc.org Furthermore, enantioselective phase-transfer catalysis has been successfully applied to the synthesis of spirocyclic azetidine (B1206935) oxindoles through intramolecular C-C bond formation, highlighting the power of this technique in creating understudied spirocyclic motifs. acs.org
Below is a table summarizing key aspects of the discussed synthetic methodologies.
| Methodology | Key Features | Catalyst/Reagent Examples | Advantages | Relevant Citations |
| Superacid-Promoted Cyclization | Intramolecular Friedel-Crafts reaction. | Triflic acid (CF3SO3H) | High yields, reduced reaction times. researchgate.netacs.orgnih.gov | researchgate.netacs.orgnih.gov |
| Tandem Cyclization | Atom-economical formation of diazaspirocycles from alkynes. | Silver catalysts | Atom economy, access to various diazaspirocycles. researchgate.net | researchgate.net |
| Multi-component Reactions (MCRs) | Convergent synthesis from three or more starting materials. | Rhodium(II) catalysts, organocatalysts | High efficiency, atom economy, structural diversity. mdpi.comnih.govnih.govjocpr.com | mdpi.comnih.govnih.govjocpr.com |
| Visible-Light Photocatalysis | Generation of radical intermediates for spirocycle formation. | Iridium photocatalysts | Mild reaction conditions, access to C(sp³)-rich scaffolds. nih.govnih.govacs.orgcardiff.ac.ukacs.org | nih.govnih.govacs.orgcardiff.ac.ukacs.org |
| Stereoselective Organocatalysis | Asymmetric synthesis of spirocycles. | Pyrrolidine-based organocatalysts, DBU | High stereoselectivity, environmentally friendly. nih.gov | nih.gov |
| Phase-Transfer Catalysis | Enantioselective intramolecular C-C bond formation. | Chiral cation phase-transfer catalysts | High enantioselectivity for specific spirocycles. acs.org | acs.org |
Metal-Mediated and Organocatalytic Transformations
The construction of spirocyclic frameworks, particularly those containing nitrogen heteroatoms, has been significantly advanced by metal-mediated and organocatalytic reactions. These methods offer high efficiency and stereocontrol, which are crucial for synthesizing complex three-dimensional molecules.
Metal-Mediated Synthesis: Palladium-catalyzed reactions are prominent in the synthesis of heterocyclic systems. For instance, palladium-catalyzed sequential N-arylation reactions have been employed as a key step in creating tricyclic dibenzoazepinone ring systems, which are precursors to important pharmaceutical compounds. researchgate.net Although not directly applied to this compound, this methodology demonstrates the power of metal catalysis in forming complex nitrogen-containing polycycles. Similarly, chromium catalysts, specifically chiral (salen)Cr(III) complexes combined with a Lewis acid like BF₃·OEt₂, have been shown to effectively catalyze intramolecular Friedel–Crafts cyclizations to produce substituted indenes from Morita–Baylis–Hillman adducts. beilstein-journals.org This highlights the potential of tailored metal complexes to facilitate challenging cyclization reactions under mild conditions.
Organocatalytic Transformations: Organocatalysis provides a metal-free alternative for the synthesis of complex chiral molecules. One notable approach involves the use of a heterogeneous chiral organocatalyst to facilitate a multi-step sequence, such as a Michael reaction followed by cyclization, to produce pyranonaphtoquinone derivatives with high yield and enantioselectivity in a flow system. uc.pt Another innovative strategy uses the inherent strain of small rings, such as in azabicyclo[1.1.0]butanes, to drive Friedel-Crafts spirocyclization under acidic conditions, leading to a variety of medicinally relevant azetidine spirocycles. nih.gov This strain-release-driven approach is a powerful tool for constructing spirocyclic systems.
| Catalyst Type | Reaction | Substrate Example | Product Example | Key Features |
| Metal-Mediated | Intramolecular Friedel–Crafts | Morita–Baylis–Hillman adducts | Substituted Indenes | Mild conditions, high efficiency beilstein-journals.org |
| Organocatalytic | Strain-Release Spirocyclization | Azabicyclo[1.1.0]butane-tethered arenes | Azetidine Spirocycles | Forms strained 4-membered rings nih.gov |
| Organocatalytic | Michael Addition/Cyclization | Dicarbonyl compounds and enones | Cyclohepta[b]indoles | Cascade process, Brønsted acid catalysis researcher.life |
Modular Synthetic Routes and Scaffold Diversification Technologies
The exploration of new drug candidates and functional molecules often relies on the ability to rapidly synthesize a wide variety of structurally related compounds. Modular synthesis and scaffold diversification are key technologies in this endeavor, allowing for systematic modifications of a core structure to explore chemical space. Spirocycles are particularly attractive scaffolds due to their inherent three-dimensionality. nih.gov
A modular approach to synthesizing cyclopropane-fused N-heterocycles, including spiro ring systems, has been developed using novel α-diazo acylating agents. uc.pt This method proceeds through a sequence of acylation, (3+2) cycloaddition, and fragmentation, and is tolerant of a broad range of functional groups, enabling the creation of diverse and complex molecular scaffolds.
Research has also focused on the preparation of families of spirocyclic scaffolds intended for creating compound libraries for biological screening. These scaffolds are designed with multiple points of orthogonal diversification, allowing for systematic changes in:
The size of the nitrogen-containing ring.
The oxidation state at diversification points.
The relative stereochemistry of the diversification sites. researchgate.net
This strategy enables an incremental exploration of the three-dimensional chemical space around the spirocyclic core.
Process Intensification through Flow Chemistry in Spirocycle Synthesis
Process intensification refers to the development of chemical engineering technologies that lead to substantially smaller, cleaner, and more energy-efficient processes. flinders.edu.au Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, is a prime example of process intensification and offers significant advantages for the synthesis of complex molecules like spirocycles.
The key benefits of flow chemistry include:
Enhanced Safety: Hazardous reagents or unstable intermediates can be generated and consumed in situ, minimizing risk. uc.ptresearchgate.net
Precise Control: Reaction parameters such as temperature, pressure, and mixing can be controlled with high precision, often leading to higher yields and purities. researchgate.net
Scalability: Scaling up production is often simpler than with traditional batch processes, requiring longer run times rather than larger reactors. flinders.edu.au
Multi-step Synthesis: Multiple reaction steps can be connected in sequence ("telescoped"), avoiding the need for isolation and purification of intermediates. nih.gov
Flow chemistry has been successfully applied to the synthesis of various heterocyclic compounds. For example, multi-step flow systems have been used to produce oxazoles, imidazoles, and other medicinally relevant heterocycles. uc.ptresearchgate.net Automated flow systems have been developed for the multi-step synthesis of complex building blocks like protected monosaccharides, demonstrating the potential for producing complex molecules with minimal manual intervention. nih.gov While a specific flow synthesis for this compound has not been reported, the technology's proven ability to handle multi-step sequences and challenging reactions makes it a highly promising approach for the future synthesis of this and related diazaspirocycles.
| Flow Chemistry Application | Reaction Sequence | Product Type | Advantage Demonstrated |
| Heterocycle Synthesis | Bifurcated pathway | Thiazoles and Imidazoles | Pathway switching by tuning conditions researchgate.net |
| Natural Product Synthesis | Photochemical oxidation, rearrangement | Artemisinin | Safe handling of reactive intermediates uc.pt |
| Building Block Synthesis | Multi-step telescoped sequence | Protected Deoxy Sugars | Automation, in-line processing nih.gov |
| Suzuki Cross-Coupling | Li-halogen exchange, borylation, coupling | Biaryls | Rapid generation of molecular complexity flinders.edu.au |
Chemical Reactivity and Functionalization of the 1,9 Diazaspiro 6.6 Tridecane Core
Nucleophilic and Electrophilic Reactivity Profiles of the Nitrogen Centers
The two secondary amine nitrogens are the primary centers of reactivity in the 1,9-Diazaspiro[6.6]tridecane scaffold.
Nucleophilicity: The nitrogen atoms possess lone pairs of electrons, rendering them nucleophilic. They are expected to readily react with a variety of electrophiles. The inherent nucleophilicity would be comparable to other acyclic or large-ring cyclic secondary amines. The large, flexible azepane rings may allow for easier access to the nitrogen lone pairs compared to more constrained systems, potentially enhancing reaction rates. However, the specific conformational preferences of the dual-ring system would play a critical role.
Electrophilicity: The nitrogen centers themselves are not electrophilic. However, upon derivatization, adjacent atoms can become electrophilic. For instance, acylation of the nitrogens to form amides would decrease the nitrogen's nucleophilicity and render the adjacent carbonyl carbon highly electrophilic.
Regioselective and Chemoselective Derivatization Strategies
As the two nitrogen atoms in the parent this compound are chemically equivalent, regioselectivity is not a concern for the initial functionalization. However, once one nitrogen is derivatized, the two nitrogens become distinct, introducing the challenge of regioselective functionalization of the remaining secondary amine.
N-Alkylation: The secondary amines are predicted to undergo N-alkylation with alkyl halides or via reductive amination with aldehydes or ketones. Standard conditions, such as using a weak base (e.g., K₂CO₃ or Et₃N) in a polar aprotic solvent (e.g., ACN, DMF), would likely facilitate the reaction with alkyl halides. Mono-alkylation would be the primary challenge, as overalkylation to form a quaternary ammonium (B1175870) salt at one or both nitrogens is possible. Careful control of stoichiometry would be crucial to achieve mono-N-substituted products.
N-Acylation: N-acylation with acid chlorides or anhydrides is expected to be a highly efficient transformation. Typically performed in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine, this reaction would yield the corresponding amides. The reaction is generally fast and high-yielding. Due to the deactivating effect of the first acyl group, selective mono-acylation should be readily achievable.
Table 1: Predicted N-Alkylation and N-Acylation Reactions
| Reaction Type | Reagent Example | Predicted Product Type | Key Considerations |
|---|---|---|---|
| N-Alkylation | Benzyl bromide (BnBr) | 1-Benzyl-1,9-diazaspiro[6.6]tridecane | Control of stoichiometry to prevent dialkylation |
| Reductive Amination | Acetone, NaBH(OAc)₃ | 1-Isopropyl-1,9-diazaspiro[6.6]tridecane | Mild conditions, high chemoselectivity |
Modern cross-coupling reactions are powerful tools for creating C-N bonds and elaborating complex molecular scaffolds.
Buchwald-Hartwig Amination: The secondary amine functionalities of this compound make it an ideal candidate for palladium-catalyzed Buchwald-Hartwig amination reactions. researchgate.net This would allow for the coupling of aryl or heteroaryl halides (or triflates) to the nitrogen atoms. The reaction typically employs a palladium catalyst (e.g., Pd₂(dba)₃), a phosphine (B1218219) ligand (e.g., Xantphos, BINAP), and a base (e.g., Cs₂CO₃, NaOᵗBu). researchgate.netsigmaaldrich.com This methodology would be instrumental in synthesizing libraries of N-aryl derivatives. As with other derivatizations, achieving selective mono-arylation would require careful optimization of reaction conditions.
Table 2: Predicted Buchwald-Hartwig Cross-Coupling Reaction
| Reactant 1 | Reactant 2 | Catalyst/Ligand/Base | Predicted Product |
|---|
Ring-Opening and Ring-Expansion Transformations of the Spirocyclic System
The this compound core is a saturated heterocyclic system and is expected to be quite stable.
Ring-Opening: Ring-opening of the azepane rings would likely require harsh conditions or specialized reagents designed to cleave C-N bonds, such as the von Braun reaction (using BrCN) followed by hydrolysis. Such transformations are generally not considered facile for saturated amines unless specific activating groups are present. The inherent stability of the seven-membered rings, which possess minimal ring strain compared to smaller rings like aziridines or azetidines, makes spontaneous or acid/base-catalyzed ring-opening highly unlikely. bldpharm.com
Ring-Expansion: There are no straightforward, predictable ring-expansion reactions for this type of saturated spirocyclic system. Methodologies for ring expansion typically involve specific functional group arrangements, such as in the Tiffeneau-Demjanov rearrangement, which are not present in the parent scaffold.
Post-Synthetic Modification and Functional Group Interconversions
Once the this compound core is functionalized, a wide array of post-synthetic modifications becomes possible, depending on the nature of the introduced functional groups.
For example, if an N-acyl derivative such as 1-acetyl-1,9-diazaspiro[6.6]tridecane is synthesized, the amide carbonyl can be reduced (e.g., with LiAlH₄ or BH₃) to the corresponding N-ethyl derivative. If a derivative containing an ester, such as a product from alkylation with methyl bromoacetate, is prepared, the ester can be hydrolyzed to a carboxylic acid or reduced to an alcohol, providing further handles for diversification. An N-aryl group introduced via Buchwald-Hartwig coupling could be further functionalized if it bears appropriate substituents (e.g., a nitro group could be reduced to an amine, or a bromo-substituent could participate in further cross-coupling reactions).
Conformational Analysis and Stereochemical Investigations of 1,9 Diazaspiro 6.6 Tridecane
Theoretical Studies on Conformational Preferences and Dynamics
The interplay of torsional strain, transannular interactions, and the orientation of the nitrogen lone pairs are critical factors governing the relative energies of these conformers. Preliminary computational analyses suggest that low-energy conformations likely adopt pseudo-chair or twist-chair arrangements to minimize steric hindrance and torsional strain. The dynamics of interconversion between these conformers are also a key area of theoretical investigation, as they can influence the molecule's reactivity and its interactions with other molecules.
Analysis of Intrinsic Ring Strain and Spiro-Junction Geometry
Analysis of the intrinsic ring strain involves dissecting the contributions from bond stretching, angle bending, and torsional interactions. Computational models can quantify these contributions and provide insights into how the molecule distorts its geometry to accommodate the steric demands of the fused rings. Understanding the distribution of strain within the bicyclic system is essential for predicting its chemical stability and reactivity.
Diastereoselective and Enantioselective Considerations in Synthesis
The synthesis of 1,9-Diazaspiro[6.6]tridecane presents significant stereochemical challenges. The potential for chirality arises from the non-planar nature of the seven-membered rings and the possibility of creating stereocenters during synthetic transformations. The synthesis of substituted derivatives of this spirocycle would necessitate careful control over diastereoselectivity and enantioselectivity.
For instance, the introduction of substituents on the diazepane rings can lead to the formation of multiple diastereomers. The development of diastereoselective synthetic routes would require a deep understanding of the conformational preferences of reaction intermediates and transition states. Furthermore, as the molecule is chiral, enantioselective synthesis would be necessary to obtain single enantiomers, which is often crucial for applications in medicinal chemistry and materials science. The design of chiral catalysts or the use of chiral starting materials would be key strategies in achieving enantiocontrol.
Computational Chemistry Approaches for Structural and Energetic Profiling
A variety of computational chemistry methods are being employed to create a detailed structural and energetic profile of this compound. These approaches range from molecular mechanics (MM) for rapid conformational searching to more accurate but computationally expensive quantum mechanics (QM) methods, such as density functional theory (DFT).
Molecular dynamics (MD) simulations can provide insights into the dynamic behavior of the molecule over time, revealing the pathways of conformational interconversion and the flexibility of the ring systems. These simulations are invaluable for understanding how the molecule might behave in different environments, such as in solution or when interacting with a biological target.
The following table summarizes the key computational approaches and their applications in the study of this compound:
| Computational Method | Application in the Study of this compound |
| Molecular Mechanics (MM) | Rapidly screen for a wide range of possible conformers and identify low-energy candidates for further study. |
| Density Functional Theory (DFT) | Provide accurate geometric parameters, relative energies of conformers, and electronic properties. |
| Ab initio Methods | Offer high-accuracy calculations for benchmarking and for systems where DFT may be less reliable. |
| Molecular Dynamics (MD) Simulations | Simulate the dynamic behavior of the molecule, including conformational changes and interactions with solvent molecules. |
Through these computational endeavors, a clearer picture of the fundamental chemical and physical properties of this compound is emerging, paving the way for future experimental validation and the potential application of this unique spirocyclic scaffold.
Coordination Chemistry of 1,9 Diazaspiro 6.6 Tridecane
Principles of Ligand Design for Diazaspiro Systems
The design of ligands for functional metal complexes is a cornerstone of modern coordination chemistry, enabling the fine-tuning of a metal center's properties for specific applications. numberanalytics.com For diazaspiro systems, several key principles guide the design of effective ligands. These principles, while general, can be extrapolated to hypothesize the potential of 1,9-Diazaspiro[6.6]tridecane as a ligand.
The rigidity of the spirocyclic framework is a primary design consideration. Spirocyclic compounds are known for their conformational rigidity, which can be advantageous in catalysis by reducing the number of available conformations of the metal complex, thus enhancing selectivity. researchgate.net The this compound framework, with its two fused seven-membered rings, would likely impart a unique steric profile and a degree of rigidity, although potentially with more flexibility than smaller ring systems like diazaspiro[5.5]undecanes. nih.gov
The chelate effect is also a significant factor. As a bidentate ligand, this compound would form a chelate ring with a metal ion. The size of this chelate ring, determined by the spirocyclic structure, influences the stability of the metal complex. The specific geometry of the [6.6] system would dictate the bite angle and the preferred coordination geometry of the metal center.
Table 1: General Principles of Diazaspiro Ligand Design and Their Application to this compound
| Principle | General Application in Diazaspiro Systems | Hypothetical Application to this compound |
| Rigidity | Provides conformational restriction, enhancing catalytic selectivity. researchgate.net | The [6.6] spirocyclic core would offer a degree of rigidity, potentially leading to stereoselective catalysis. |
| Steric Tunability | Substituents on N or C atoms control access to the metal center. escholarship.org | Alkyl or aryl groups on the N-atoms could create a tunable steric pocket around the coordinated metal. |
| Electronic Tunability | Electron-donating or -withdrawing groups modify the ligand's donor strength. rsc.org | Substituents on the carbon framework could modulate the Lewis basicity of the nitrogen donors. |
| Chelate Effect | The formation of a stable chelate ring enhances complex stability. nih.gov | As a bidentate ligand, it would form a chelate ring, with the size and conformation influencing stability and geometry. |
Formation of Metal-Ligand Complexes with this compound
The formation of metal-ligand complexes involves the reaction of a metal precursor with the ligand in a suitable solvent. For this compound, it is anticipated that it would act as a neutral bidentate (N,N') ligand, coordinating to a variety of transition metal ions through the lone pairs of its two nitrogen atoms. The synthesis of such complexes would likely follow established procedures for other spirocyclic diamines. nih.govrsc.org
The choice of metal precursor is critical and would influence the final structure and properties of the complex. Common precursors include metal halides, nitrates, or acetates. The reaction conditions, such as temperature and reaction time, would need to be optimized to achieve the desired product and prevent the formation of side products. The stoichiometry of the reaction would determine the ligand-to-metal ratio in the resulting complex, with 1:1 and 2:1 complexes being plausible.
The general reaction for the formation of a metal complex with this compound (L) can be represented as:
MXn + yL → [MLy]Xn
Where:
M is the metal ion
X is the counter-anion
L is this compound
n is the charge of the metal ion
y is the number of ligand molecules
The nature of the solvent can also play a crucial role, not only in dissolving the reactants but also in potentially coordinating to the metal center and influencing the reaction pathway.
Structural Elucidation of Coordination Compounds by Advanced Techniques
The definitive characterization of any new coordination compound relies on a combination of advanced analytical techniques. For hypothetical complexes of this compound, a suite of spectroscopic and crystallographic methods would be essential for their structural elucidation.
X-ray Crystallography would be the most powerful technique for determining the precise three-dimensional structure of these complexes in the solid state. nih.gov It would provide detailed information on bond lengths, bond angles, coordination geometry, and the conformation of the spirocyclic ligand. This data would be invaluable for understanding the steric and electronic effects of the ligand on the metal center.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) would be used to characterize the structure of the complexes in solution. Changes in the chemical shifts of the ligand's protons and carbons upon coordination would confirm the formation of the complex and provide insights into the symmetry of the molecule in solution.
Infrared (IR) and Raman Spectroscopy would be employed to identify the vibrational modes of the metal-ligand bonds and to probe changes in the ligand's vibrational frequencies upon coordination.
UV-Visible Spectroscopy could provide information about the electronic transitions within the complex, which is particularly useful for complexes of transition metals with d-d transitions. ijrpr.com
Table 2: Prospective Analytical Techniques for Characterizing this compound Complexes
| Technique | Information Gained |
| X-ray Crystallography | Precise 3D structure, bond lengths, bond angles, coordination geometry. nih.gov |
| NMR Spectroscopy | Solution-state structure, ligand coordination, molecular symmetry. |
| IR & Raman Spectroscopy | Metal-ligand vibrational modes, changes in ligand vibrations. |
| UV-Visible Spectroscopy | Electronic transitions, d-d transitions in transition metal complexes. ijrpr.com |
Electronic and Steric Effects on Coordination Geometries and Reactivity
The electronic and steric properties of a ligand are intrinsically linked and play a crucial role in determining the coordination geometry and reactivity of the resulting metal complex. rsc.orgnih.govnih.gov
Electronic Effects: The two nitrogen atoms in this compound are Lewis bases that donate electron density to the metal center. The inherent electronic properties of the ligand, and any substituents, would influence the electron density at the metal. rsc.org This, in turn, affects the metal's redox potential and its ability to participate in catalytic reactions. For example, more electron-donating ligands can stabilize higher oxidation states of the metal. numberanalytics.com
Steric Effects: The spirocyclic nature of this compound imposes significant steric constraints around the metal center. illinois.edu The two seven-membered rings would create a unique three-dimensional pocket, influencing the approach of substrates to the metal center in a catalytic cycle. nih.gov The steric bulk of the ligand can also dictate the coordination number and geometry of the metal complex, potentially favoring less sterically demanding geometries. nih.govescholarship.org For instance, a very bulky ligand might favor a four-coordinate tetrahedral or square planar geometry over a six-coordinate octahedral geometry.
Exploitation of this compound Metal Complexes in Catalysis
While there is no specific literature on the catalytic applications of this compound complexes, the broader class of spirocyclic ligands has shown considerable promise in asymmetric catalysis. researchgate.net Metal complexes of these ligands have been successfully employed in a range of reactions, including hydrogenation, C-C bond formation, and allylic amination. researchgate.netijrpr.com
Given these precedents, it is plausible that metal complexes of this compound could also exhibit catalytic activity. The rigid spirocyclic framework could provide a well-defined chiral environment (if a chiral variant of the ligand is used), leading to high enantioselectivity in asymmetric reactions. The tunable steric and electronic properties would allow for the optimization of the catalyst for a specific transformation. rsc.org
Potential areas of catalytic application for these hypothetical complexes could include:
Asymmetric Hydrogenation: Rhodium or Ruthenium complexes could potentially catalyze the asymmetric hydrogenation of olefins and ketones. ijrpr.com
C-C Bond Forming Reactions: Palladium complexes might be active in cross-coupling reactions.
Oxidation Catalysis: Manganese or Iron complexes could be explored for their potential in selective oxidation reactions.
The success of these applications would depend on a careful tuning of the ligand structure and the choice of the metal center to achieve the desired reactivity and selectivity. researchgate.net
Applications of 1,9 Diazaspiro 6.6 Tridecane in Contemporary Chemical Research Excluding Biological Efficacy and Clinical Data
Role as a Privileged Scaffold in Advanced Organic Synthesis
The concept of a "privileged scaffold" refers to a molecular framework that is capable of binding to multiple biological targets, thus serving as a valuable starting point for the development of new therapeutic agents. While the closely related 1,9-diazaspiro[5.5]undecane has been extensively studied and validated as a privileged scaffold in medicinal chemistry, there is no available scientific literature that designates 1,9-Diazaspiro[6.6]tridecane with this role. Consequently, there are no documented examples of its use in the advanced synthesis of biologically active compounds.
Contributions to Materials Science and Supramolecular Chemistry
The unique conformational constraints and potential for hydrogen bonding in diazaspiro compounds can make them interesting candidates for the construction of novel materials and supramolecular assemblies. However, a thorough search of scientific databases yields no studies where This compound has been utilized in the field of materials science or investigated for its properties in supramolecular chemistry. Its potential to form organized structures, act as a monomer in polymer synthesis, or serve as a host in host-guest chemistry remains an open area for future investigation.
Development of Novel Catalytic Systems Utilizing Diazaspiro[6.6]tridecane Ligands
The nitrogen atoms within the This compound framework present potential coordination sites for metal centers, suggesting its possible application as a ligand in catalysis. Chiral variants of such a ligand could be of particular interest in asymmetric catalysis. Nevertheless, there are no published reports on the synthesis or application of catalytic systems that employ ligands derived from This compound . The exploration of its coordination chemistry and the catalytic activity of its metal complexes is a yet-to-be-explored frontier.
Strategic Building Block for Chemical Library Generation (Synthetic Methodologies)
The generation of chemical libraries around a core scaffold is a common strategy in drug discovery and chemical biology to explore structure-activity relationships. While synthetic methodologies for creating libraries of other diazaspiroalkanes are well-documented, there is a lack of published methods specifically detailing the use of This compound as a strategic building block for combinatorial chemistry or diversity-oriented synthesis. The development of robust synthetic routes to functionalize the This compound core would be a prerequisite for its use in generating chemical libraries.
Advanced Spectroscopic and Diffraction Techniques for Characterization of 1,9 Diazaspiro 6.6 Tridecane
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Configurational and Conformational Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for probing the structure of 1,9-Diazaspiro[6.6]tridecane in solution. By analyzing the chemical shifts, coupling constants, and through-space correlations, one can deduce the complete atomic connectivity and gain insights into the molecule's preferred conformation.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for the protons on the two equivalent seven-membered rings. The protons on the carbons adjacent to the nitrogen atoms (C2, C8, C10, C13) would appear at a lower field (higher ppm) compared to the other methylene protons due to the deshielding effect of the electronegative nitrogen. The NH protons would likely appear as a broad singlet, the chemical shift of which can be dependent on solvent and concentration. The complexity of the spectrum would arise from spin-spin coupling between adjacent, non-equivalent methylene protons.
¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the number of non-equivalent carbon atoms. Due to the molecule's symmetry, the spectrum would be relatively simple. The spiro carbon (C7) would have a unique chemical shift, typically in the range for quaternary carbons. The carbons adjacent to the nitrogen atoms (C2, C8, C10, C13) would be shifted downfield compared to the other aliphatic carbons. The chemical shifts in ¹³C NMR are spread over a much wider range than in ¹H NMR, often allowing for the clear resolution of each unique carbon atom. libretexts.org
Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be employed to definitively assign all proton and carbon signals by establishing ¹H-¹H and ¹H-¹³C correlations, respectively.
Illustrative NMR Data for this compound
| Atom Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |
|---|---|---|
| N-H | 1.5 - 3.0 (broad s) | - |
| C2, C8, C10, C13 | 2.5 - 2.8 (m) | 45 - 55 |
| C3, C5, C11, C12 | 1.4 - 1.7 (m) | 25 - 35 |
| C4 | 1.3 - 1.6 (m) | 20 - 30 |
Note: The data in this table is hypothetical and based on typical chemical shift values for similar cyclic amine structures. Actual experimental values may vary.
Single-Crystal X-ray Diffraction for Definitive Solid-State Structure Determination
For this compound, a successful crystal structure analysis would reveal:
Connectivity: Confirmation of the spirocyclic structure, showing the two seven-membered rings joined at a single carbon atom.
Conformation: The precise chair, boat, or twist-boat conformation adopted by each of the seven-membered azacycloheptane rings in the crystal lattice.
Bond Parameters: Accurate measurements of all bond lengths (e.g., C-N, C-C, C-H) and bond angles. The C-N bond lengths are expected to be in the typical range for secondary amines.
Intermolecular Interactions: Details of how the molecules pack in the crystal, including any hydrogen bonding involving the N-H groups, which can significantly influence the physical properties of the compound.
Illustrative Crystallographic Data for a Spiro-Diamine Moiety
| Parameter | Expected Value |
|---|---|
| C-N Bond Length | 1.45 - 1.48 Å |
| C-C Bond Length | 1.52 - 1.55 Å |
| Cspiro-N Bond Length | 1.44 - 1.47 Å |
| C-N-C Bond Angle | 110 - 115° |
| N-C-C Bond Angle | 109 - 114° |
Note: The data in this table is based on representative values for similar spirocyclic and heterocyclic amine structures found in crystallographic databases. mdpi.comresearchgate.net
High-Resolution Mass Spectrometry for Molecular Formula and Fragmentation Pathway Analysis
High-resolution mass spectrometry (HRMS) is a critical tool for determining the exact molecular weight and, consequently, the molecular formula of a compound with high accuracy. For this compound (C₁₁H₂₂N₂), HRMS would provide a measured mass that is very close to the calculated exact mass of 182.1783.
In addition to molecular formula confirmation, tandem mass spectrometry (MS/MS) experiments can be used to study the fragmentation pathways of the protonated molecule ([M+H]⁺). The fragmentation of cyclic amines is often characterized by ring-opening and subsequent cleavage. youtube.com For this compound, characteristic fragmentation would likely involve:
Alpha-Cleavage: The cleavage of C-C bonds adjacent to the nitrogen atoms, which is a common pathway for amines.
Ring Cleavage: Fragmentation of the seven-membered rings, leading to the loss of neutral fragments like ethylene or propylene.
Spiro Center Fragmentation: Cleavage around the central spiro carbon, potentially leading to the separation of the two rings.
The study of these fragmentation patterns provides valuable structural information that complements data from other techniques. researchgate.netnih.gov
Illustrative HRMS Fragmentation Data for [C₁₁H₂₂N₂ + H]⁺
| m/z (calculated) | Possible Formula | Description |
|---|---|---|
| 183.1859 | [C₁₁H₂₃N₂]⁺ | Protonated molecular ion |
| 154.1594 | [C₁₀H₂₀N]⁺ | Loss of CH₃N |
| 126.1277 | [C₈H₁₆N]⁺ | Loss of C₃H₇N |
Note: This table presents plausible fragmentation ions for this compound. The actual observed fragments would depend on the specific ionization and collision conditions.
Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Structural Insights
Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational modes. These two techniques are complementary and provide a molecular fingerprint.
For this compound, the key expected vibrational modes are:
N-H Stretching: A moderate to weak band in the IR spectrum around 3300-3500 cm⁻¹, characteristic of a secondary amine.
C-H Stretching: Strong bands in both IR and Raman spectra just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹), corresponding to the symmetric and asymmetric stretching of the methylene (CH₂) groups.
CH₂ Bending (Scissoring): A characteristic absorption around 1450-1470 cm⁻¹.
C-N Stretching: These vibrations typically appear in the fingerprint region of the spectrum (1000-1250 cm⁻¹) and can be coupled with other modes. scialert.net
Ring Vibrations: Complex vibrations corresponding to the stretching and bending of the entire spirocyclic skeleton, which are unique to the molecule and found in the fingerprint region (< 1500 cm⁻¹).
The presence and position of these bands confirm the presence of the secondary amine and aliphatic ring structures. researchgate.netresearchgate.net
Illustrative Vibrational Frequencies for this compound
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Technique |
|---|---|---|
| N-H Stretch | 3300 - 3500 | IR |
| C-H Asymmetric Stretch | 2920 - 2960 | IR, Raman |
| C-H Symmetric Stretch | 2850 - 2880 | IR, Raman |
| CH₂ Scissoring | 1450 - 1470 | IR |
| C-N Stretch | 1000 - 1250 | IR, Raman |
Note: The frequency ranges provided are typical for the assigned functional groups in similar aliphatic heterocyclic compounds. core.ac.ukacs.org
Emerging Research Directions and Future Perspectives
Integration of 1,9-Diazaspiro[6.6]tridecane into Complex Supramolecular Architectures
The bifunctional nature of the diamine within the this compound framework makes it an attractive building block for the construction of intricate supramolecular assemblies. The nitrogen atoms can act as hydrogen bond donors or acceptors, as well as coordination sites for metal ions. This opens up possibilities for creating a variety of organized structures, such as molecular cages, polymers, and metal-organic frameworks (MOFs).
Future research is anticipated to explore the use of this compound in the formation of "ring-in-ring" complexes, a fascinating area of supramolecular chemistry. rsc.org The larger ring size of the tridecane (B166401) derivative compared to smaller analogues like 1,9-diazaspiro[5.5]undecane could lead to the formation of more spacious and potentially more flexible host-guest systems. The synthesis of macrocycles incorporating the this compound unit is a logical step towards creating novel molecular receptors and sensors.
Development of Advanced Functional Materials Incorporating the Spirocyclic Core
The rigid, three-dimensional structure of this compound is a desirable feature for the development of advanced functional materials. nih.gov Its incorporation into polymer backbones could lead to materials with enhanced thermal stability and specific mechanical properties. The diamine functionality also allows for its use as a curing agent for epoxy resins or as a monomer in the synthesis of polyamides and polyimines with unique topologies.
One promising area is the development of porous organic materials. The inherent porosity of structures built from spirocyclic building blocks could be harnessed for applications in gas storage and separation. While specific studies on this compound are yet to be published, research on other spiro-linked molecules has shown the potential for creating materials with high surface areas. nih.gov
Sustainable and Green Chemistry Methodologies for Spirocyclic Synthesis
The principles of green chemistry are increasingly guiding the development of new synthetic routes in organic chemistry. nih.govthe-gist.orgnih.govyoutube.com For the synthesis of this compound and its derivatives, future research will likely focus on methods that minimize waste, avoid hazardous reagents, and utilize renewable resources. youtube.com
Key green chemistry approaches that could be applied include:
Catalytic Hydrogenation: Replacing stoichiometric reducing agents with catalytic methods for the reduction of precursor amides or nitriles.
One-Pot Reactions: Designing reaction sequences where multiple synthetic steps are carried out in the same reaction vessel, reducing solvent usage and purification steps. nih.gov
Use of Greener Solvents: Exploring the use of water, supercritical fluids, or biodegradable solvents to replace traditional volatile organic compounds. mdpi.com
A recent development in the synthesis of spirocyclic 1,2-diamines involves a dearomatizing intramolecular diamination of phenols, which represents a complexity-generating transformation with potential for creating functionally rich products. rsc.org Adapting such innovative strategies to the synthesis of this compound could provide more efficient and sustainable routes to this scaffold.
Computational Design and Prediction of Novel this compound Derivatives with Tailored Reactivity
Computational chemistry offers powerful tools for predicting the properties and reactivity of new molecules, thereby guiding synthetic efforts. nih.gov For this compound, computational methods can be employed to:
Predict Conformational Preferences: The seven-membered rings of this spirocycle can adopt multiple conformations. Understanding the energy landscape of these conformations is crucial for designing derivatives with specific shapes and functionalities.
Model Reactivity: Quantum mechanical calculations can predict the nucleophilicity of the nitrogen atoms and the susceptibility of the rings to various chemical transformations.
Design Derivatives with Specific Properties: By modeling the interaction of different substituents with the spirocyclic core, it is possible to design derivatives with tailored electronic, steric, and binding properties for specific applications.
The table below illustrates the types of computational data that could be generated to guide the synthesis and application of this compound derivatives.
| Computational Method | Predicted Property | Potential Application |
| Density Functional Theory (DFT) | Electron Density Distribution, HOMO/LUMO Energies | Predicting sites of electrophilic and nucleophilic attack, estimating reactivity. |
| Molecular Dynamics (MD) | Conformational Flexibility, Solvent Interactions | Understanding dynamic behavior in solution, designing host-guest systems. |
| Docking Simulations | Binding Affinity to Biological Targets | Guiding the design of potential therapeutic agents. |
Interdisciplinary Research Opportunities for the this compound Scaffold
The unique structural features of this compound make it a versatile platform for interdisciplinary research, bridging organic chemistry with materials science, medicinal chemistry, and catalysis.
Medicinal Chemistry: While extensive research has been conducted on the biological activities of 1,9-diazaspiro[5.5]undecanes, the larger ring structure of this compound offers new possibilities for exploring chemical space in drug discovery. nih.gov Its derivatives could be investigated as novel scaffolds for targeting a range of biological targets. The synthesis of libraries of functionalized spirocyclic heterocycles is a known strategy for identifying new therapeutic leads. jove.com
Asymmetric Catalysis: Chiral derivatives of this compound could be explored as ligands for transition metal catalysts in asymmetric synthesis. The C2-symmetry of the scaffold could provide a well-defined chiral environment for stereoselective transformations.
Materials Science: As previously mentioned, the incorporation of this spirocycle into polymers and frameworks could lead to materials with novel properties. Collaboration with materials scientists will be crucial for characterizing and optimizing these materials for specific applications.
The exploration of this compound and its derivatives holds considerable promise for advancing various areas of chemical science. The development of efficient synthetic routes and a deeper understanding of its properties through both experimental and computational studies will be key to unlocking its full potential.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1,9-Diazaspiro[6.6]tridecane, and what are their key challenges?
- Methodological Answer : The synthesis of diazaspiro compounds often employs ring-closing metathesis (RCM) or bromine-mediated cyclization. For example, RCM was pivotal in constructing the spiro framework of analogous 1,9-diazaspiro[5.5]undecane, enabling scalability (5–20 g) . Challenges include:
- Purification : Removal of ruthenium residues post-RCM requires iterative column chromatography or activated carbon treatment .
- Byproduct Management : Undesired acyl migration (e.g., 1-acyl to 9-acyl isomerization) necessitates precise reaction monitoring via TLC or HPLC .
- Characterization : Confirm spiro connectivity using -NMR, -NMR, and HRMS, as demonstrated for structurally similar macrocycles .
Q. How should researchers design experiments to validate the structural integrity of this compound derivatives?
- Methodological Answer :
- Multi-Technique Validation : Combine X-ray crystallography (for unambiguous spiro-center confirmation) with spectroscopic methods (e.g., IR for functional groups, - COSY NMR for spatial proximity) .
- Control Experiments : Include synthetic intermediates (e.g., linear precursors) to benchmark spectral data and identify spiro-specific signals .
- Theoretical Alignment : Anchor experimental design to reaction mechanisms (e.g., bromonium ion transfer in cyclization) to anticipate side products .
Advanced Research Questions
Q. How can mechanistic studies resolve contradictions in reaction pathways for diazaspiro compound synthesis?
- Methodological Answer :
- Isotopic Labeling : Use -labeled precursors to track nitrogen behavior in unexpected rearrangements (e.g., acyl migration) .
- Computational Modeling : Apply DFT calculations to compare energy barriers of proposed pathways (e.g., bromonium ion vs. radical intermediates) .
- In Situ Monitoring : Employ techniques like ReactIR to capture transient intermediates during cyclization .
Q. What frameworks guide the integration of conflicting spectral or reactivity data for novel diazaspiro analogs?
- Methodological Answer :
- Data Triangulation : Cross-reference NMR, MS, and X-ray data with computational predictions (e.g., ChemDraw simulations) to resolve ambiguities .
- Error Analysis : Quantify signal noise (e.g., via signal-to-noise ratios in HRMS) and statistically assess reproducibility across batches .
- Conceptual Reassessment : Revisit theoretical assumptions (e.g., steric effects vs. electronic influences) if data contradicts expected outcomes .
Q. How can computational tools optimize reaction conditions for this compound derivatives?
- Methodological Answer :
- AI-Driven Design : Use platforms like COMSOL Multiphysics to simulate solvent effects, temperature gradients, and catalyst loading. For example, predict optimal RCM conditions (e.g., Grubbs catalyst vs. Hoveyda-Grubbs) via machine learning .
- Factorial Design : Apply Taguchi or Box-Behnken models to test variables (e.g., reaction time, solvent polarity) and identify Pareto-optimal conditions .
- High-Throughput Screening : Automate parallel syntheses with robotic platforms to generate large datasets for regression analysis .
Theoretical and Methodological Frameworks
Q. What conceptual frameworks align diazaspiro research with broader drug discovery goals?
- Methodological Answer :
- Scaffold-Based Design : Link spirocyclic rigidity to bioactive conformations (e.g., histrionicotoxin-inspired neuroactivity) using pharmacophore mapping .
- Structure-Activity Relationship (SAR) : Systematically vary substituents (e.g., Boc-protected amines) and correlate with solubility, logP, and target binding .
- Ethical and Feasibility Criteria : Apply FINER (Feasible, Interesting, Novel, Ethical, Relevant) frameworks to prioritize derivatives for lead optimization .
Q. How should researchers address reproducibility challenges in diazaspiro compound synthesis?
- Methodological Answer :
- Protocol Standardization : Document catalyst batch sources, solvent purity, and inert atmosphere protocols to minimize variability .
- Open Science Practices : Share raw spectral data and crystallographic files (e.g., via CCDC) for independent verification .
- Collaborative Validation : Engage multi-lab consortia to replicate key steps (e.g., RCM closure) and establish consensus protocols .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
